molecular formula C16H14ClNO4 B3930650 N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B3930650
M. Wt: 319.74 g/mol
InChI Key: IAGYWLZGNVZJLL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a 3-chloro-4-methoxyphenyl group attached to a dihydro-1,4-benzodioxine ring system, with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and suitable aldehydes or ketones.

    Introduction of the 3-chloro-4-methoxyphenyl Group: This step involves the substitution reaction where the 3-chloro-4-methoxyphenyl group is introduced onto the benzodioxine ring.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halides, nucleophiles, under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-20-12-7-6-10(8-11(12)17)18-16(19)15-9-21-13-4-2-3-5-14(13)22-15/h2-8,15H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGYWLZGNVZJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
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N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 3
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N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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